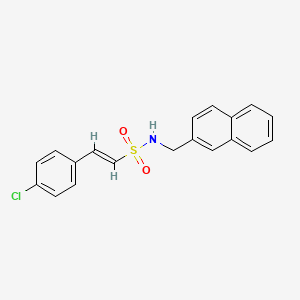
(E)-2-(4-chlorophenyl)-N-(naphthalen-2-ylmethyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-chlorophenyl)-N-(naphthalen-2-ylmethyl)ethenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune and inflammatory diseases.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound was synthesized in a high-yield, five-step process from 1-naphthalenethiol, demonstrating its feasibility for laboratory production (Daub & Whaley, 1976).
- Research on its analogs, such as naphthalenesulfonamides, has shown their role as potent calmodulin antagonists and protein kinase inhibitors. This highlights the compound's potential in biochemical applications (Hidaka et al., 1984).
- Studies have also indicated the enhancement of activity in endothelin antagonists with halogen substitution in compounds similar to "(E)-2-(4-chlorophenyl)-N-(naphthalen-2-ylmethyl)ethenesulfonamide" (Chan et al., 1996).
Biological Activity
- Its derivative, N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, has been studied for its activation of protein kinase C, emphasizing its potential in cellular signaling research (Ito et al., 1986).
- Another study on naphthalenesulfonamides showed their potential as calmodulin antagonists and protein kinase inhibitors, indicating their utility in studying enzyme regulation (Inagaki et al., 1986).
- Its derivatives have been evaluated for their antibacterial and anti-enzymatic potentials, showing promise as potent antibacterial agents (Abbasi et al., 2015).
Environmental and Industrial Applications
- Research has explored the formation of dioxins from the high-temperature oxidation of chlorophenols, relevant to environmental studies (Evans & Dellinger, 2005).
- The compound's derivatives were identified as effective in inhibiting efflux pumps in multiresistant Staphylococcus aureus strains, important for addressing antibiotic resistance (Oliveira-Tintino et al., 2020).
- Its use in solid-phase extraction of industrial effluents and subsequent analysis with mass spectrometry demonstrates its application in environmental monitoring (Alonso et al., 1999).
Photophysical Properties
- A study on thiadiazoles derivative, which is structurally related, has provided insights into the photophysical properties, important for the development of materials with specific optical properties (Muddapur et al., 2016).
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(naphthalen-2-ylmethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c20-19-9-6-15(7-10-19)11-12-24(22,23)21-14-16-5-8-17-3-1-2-4-18(17)13-16/h1-13,21H,14H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQHEYRVWHKAHI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
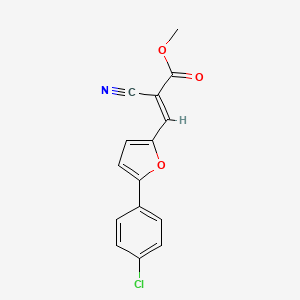
![9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2795305.png)
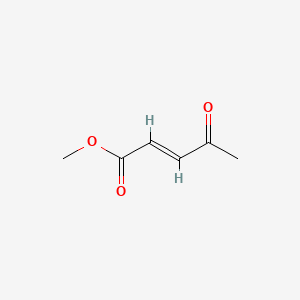
![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methoxyacetamide](/img/structure/B2795307.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795310.png)
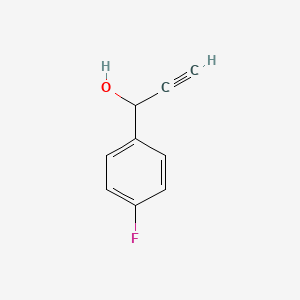
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2795314.png)
![1-(prop-2-yn-1-yl)-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)piperidine-2-carboxamide](/img/structure/B2795316.png)

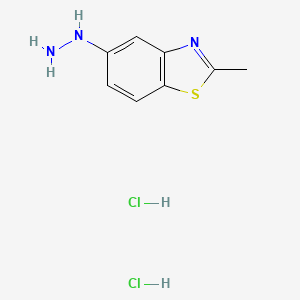
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2795321.png)
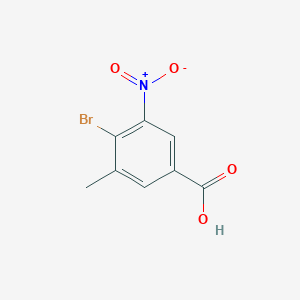
![2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide](/img/structure/B2795324.png)
![1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2795326.png)
